![molecular formula C20H19F3N2O2 B3000834 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 551921-10-9](/img/structure/B3000834.png)
2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid, as described in the synthesis of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate . Similarly, the synthesis of various thiazole and isoxazole derivatives was performed through reactions involving ethyl bromopyruvate, hydrazine hydrate, and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate trifluoromethyl benzimidazole moiety.
Molecular Structure Analysis
The molecular structure of compounds with benzimidazole rings often includes significant intermolecular interactions. For example, the crystal structure of a benzimidazole derivative was stabilized by π-π interactions between adjacent benzene rings, as well as C-H...π and weak intermolecular C-H...O interactions . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected to play a role in the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactions of benzimidazole and acetate derivatives are influenced by the functional groups present on the molecules. The reactivity of such compounds can involve nucleophilic substitution, cyclocondensation, and addition reactions, as evidenced by the synthesis of various heterocyclic compounds . The presence of a trifluoromethyl group in the target compound would likely affect its reactivity, potentially making it more electrophilic and susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate" are not directly reported, related compounds provide some context. Benzimidazole derivatives often exhibit solid-state stability due to intermolecular interactions, and the presence of substituents like trifluoromethyl groups can influence properties such as boiling point, solubility, and electronic characteristics . The acetate ester functional group is known to be involved in hydrolysis reactions, which could affect the compound's stability in aqueous environments.
Scientific Research Applications
Synthesis and Medicinal Properties
- A study by Küçükgüzel et al. (2013) reported the synthesis of novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Their research highlighted a compound with significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. Some derivatives also displayed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Corrosion Inhibition Studies
- Research by Yadav et al. (2013) explored benzimidazole derivatives as corrosion inhibitors for mild steel in HCl. They found the inhibition efficiency of these inhibitors increased with concentration and adhered to the Langmuir adsorption isotherm (Yadav et al., 2013).
Crystal Structure Analysis
- Yu et al. (2004) conducted an X-ray crystallography study to determine the crystal structure of a similar compound, aiding in understanding its chemical properties and potential applications (Yu et al., 2004).
Anticancer Activity
- Salahuddin et al. (2014) examined derivatives for in vitro anticancer evaluation, finding specific compounds to be active against breast cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer treatment research (Salahuddin et al., 2014).
Tuberculostatic Activity
- Research by Shchegol'kov et al. (2013) identified a compound formed through alkylation of 2-(trifluoromethyl)-1H-benzimidazole which exhibited moderate tuberculostatic activity, indicating its potential use in tuberculosis treatment (Shchegol'kov et al., 2013).
Antimicrobial Activity
- A study by Salahuddin et al. (2017) on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).
Molecular Modeling in Antimicrobial Research
- Bassyouni et al. (2012) performed molecular modeling to understand the antimicrobial activity of benzimidazole derivatives, revealing that some compounds were effective against pathogenic bacterial strains, illustrating the significance of computational approaches in drug discovery (Bassyouni et al., 2012).
properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-12(2)14-9-8-13(3)10-17(14)27-18(26)11-25-16-7-5-4-6-15(16)24-19(25)20(21,22)23/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPQEOWHIFTJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

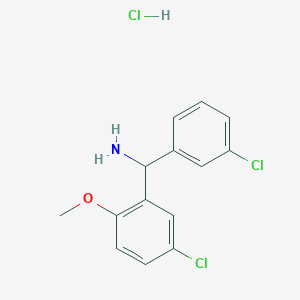
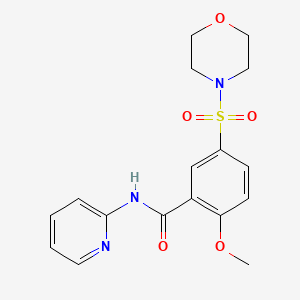
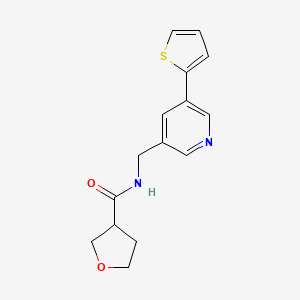
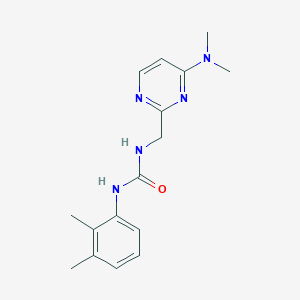
![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)
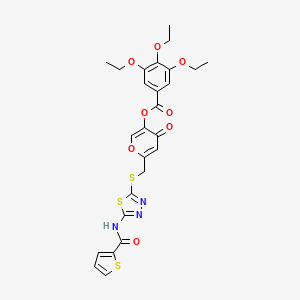
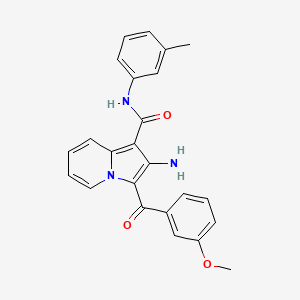
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
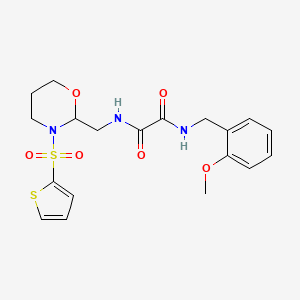
![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)
![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)